BenchChemオンラインストアへようこそ!

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide

medicinal chemistry structure-activity relationships heterocyclic chemistry

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0) is a synthetic small molecule belonging to the class of N-substituted cyclohexanecarboxamides bearing a 4,5-dimethyl-1,3-oxazole heterocycle. Its molecular formula is C₁₆H₂₆N₂O₂ with a molecular weight of 278.39 g/mol.

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
CAS No. 57068-47-0
Cat. No. B12907011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
CAS57068-47-0
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCCC2
InChIInChI=1S/C16H26N2O2/c1-4-5-11-18(16-17-12(2)13(3)20-16)15(19)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3
InChIKeyCVMZNGAJOPDUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0) is a synthetic small molecule belonging to the class of N-substituted cyclohexanecarboxamides bearing a 4,5-dimethyl-1,3-oxazole heterocycle. Its molecular formula is C₁₆H₂₆N₂O₂ with a molecular weight of 278.39 g/mol [1]. Computed physicochemical properties reported by PubChem include XLogP3 of 4.2, topological polar surface area (TPSA) of 46.3 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analysis provided by Bidepharm [2]. No published biological activity data, patent exemplifications, or peer-reviewed studies were identified for this specific compound in any authoritative database as of the search date.

Why In-Class Substitution of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0) Carries Structural and Physicochemical Risk


Within the N-butyl-N-(oxazol-2-yl)cycloalkanecarboxamide series, even minor structural perturbations produce measurable changes in computed molecular properties that can predictably alter membrane permeability, solubility, and target-binding behavior. The 4,5-dimethyl substitution on the oxazole ring of the target compound distinguishes it from the 4-monomethyl analog (CAS 57067-80-8), while the cyclohexane ring distinguishes it from the cyclopentane (CAS 57068-48-1) and cyclobutane (CAS 57068-38-9) congeners. These structural differences produce divergence in lipophilicity (XLogP3, TPSA), molecular shape, and conformational flexibility that cannot be assumed interchangeable in the absence of experimental bridging data [1]. Generic substitution without experimental confirmation therefore introduces unquantified risk in any structure-activity relationship, physicochemical assay, or synthetic pathway. The quantitative evidence below characterizes the measurable property differences that justify compound-specific procurement when structural fidelity is critical.

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0): Quantitative Differentiation Evidence Against Closest Analogs


Structural Identity Differentiation: 4,5-Dimethyl vs. 4-Monomethyl Oxazole Substitution Pattern

The target compound bears a 4,5-dimethyl-1,3-oxazole moiety, whereas the closest commercially available analog (CAS 57067-80-8) carries a 4-monomethyl-1,3-oxazole. The additional methyl group at position 5 of the oxazole ring increases molecular weight from 264.36 g/mol to 278.39 g/mol (+14.03 Da, +5.3%) and alters the steric and electronic environment of the heterocycle [1][2]. This structural difference eliminates one potential site for metabolic oxidation or electrophilic substitution on the oxazole ring compared to the monomethyl analog, which may be relevant in metabolic stability considerations or synthetic diversification strategies [3].

medicinal chemistry structure-activity relationships heterocyclic chemistry

Cycloalkane Ring Size Differentiation: Cyclohexane vs. Cyclopentane vs. Cyclobutane Scaffold

The target compound incorporates a cyclohexanecarboxamide core (six-membered ring), while direct analogs exist with cyclopentanecarboxamide (CAS 57068-48-1, five-membered) and cyclobutanecarboxamide (CAS 57068-38-9, four-membered) cores. The cyclohexane ring of the target compound (C₆) provides greater conformational flexibility and a larger hydrophobic surface area compared to the smaller ring analogs. The cyclobutane analog has a molecular weight of 250.34 g/mol, which is 28.05 g/mol (10.1%) lower than the target compound [1][2]. These ring-size differences directly impact the three-dimensional shape and spatial presentation of the carboxamide and oxazole pharmacophoric elements, which is a critical variable in any binding or recognition event [3].

conformational analysis lipophilicity medicinal chemistry

Lipophilicity Differentiation: XLogP3 and TPSA Comparison Across the Analog Series

The target compound has a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 46.3 Ų [1]. While direct computed property data for all analogs in the same prediction system are not uniformly available, the cyclohexane-containing target compound is expected to exhibit higher lipophilicity than its cyclopentane and cyclobutane counterparts due to the additional methylene units contributing to the hydrophobic surface. The TPSA of 46.3 Ų places this compound below the typical 60 Ų threshold often associated with favorable oral absorption, while the XLogP3 of 4.2 is within the commonly acceptable range (1–5) for drug-like molecules [2]. These properties differentiate it from analogs with smaller cycloalkane rings, which are predicted to have correspondingly reduced lipophilicity.

drug-likeness ADME permeability

Supplier QC Differentiation: Documented Purity and Analytical Characterization

The target compound is commercially supplied at a standard purity of 97% by Bidepharm (Bide Biotech), with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon request [1]. In contrast, the monomethyl oxazole analog (CAS 57067-80-8) is also available at 97% from the same supplier , and the cyclopentane analog (CAS 57068-48-1) is listed at 97% from Chemenu . The availability of multi-technique analytical characterization (NMR for structural confirmation, HPLC for purity, GC for volatile impurity profiling) provides procurement-grade confidence in identity and purity that exceeds the minimal CAS-number-only listings common for less-characterized research chemicals. The 97% purity specification, while standard across this analog series, should be evaluated against the specific tolerance requirements of the end-user's application.

quality control purity analytical characterization

Hydrogen Bonding Capacity Differentiation: Zero H-Bond Donors and Three Acceptors

The target compound contains zero hydrogen bond donors and three hydrogen bond acceptors (the oxazole nitrogen, the oxazole oxygen, and the amide carbonyl oxygen) as computed by PubChem [1]. This H-bond donor/acceptor profile is shared with close analogs bearing the same N,N-disubstituted amide and oxazole functional groups (e.g., CAS 57067-80-8, CAS 57068-48-1, CAS 57068-38-9), as the H-bond pharmacophore is invariant across the N-butyl-N-(oxazol-2-yl)carboxamide substructure [2]. Consequently, H-bond capacity does not differentiate this compound from its closest analogs. This lack of differentiation is itself noteworthy: in applications where H-bond interactions are the primary design parameter, all analogs in this series would present an identical donor/acceptor profile, and compound selection must be driven by the structural and lipophilicity dimensions described above.

molecular recognition solubility drug design

Evidence Gap Acknowledgment: Absence of Published Biological or Performance Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and Google Scholar identified zero peer-reviewed publications, patents, or biological assay results referencing CAS 57068-47-0. PubChem reports no bioassay data for this compound [1]. This absence of biological activity data extends to all identified close analogs (CAS 57067-80-8, 57068-48-1, 57068-38-9), indicating that this compound series has not been the subject of published pharmacological or biological characterization [2]. Consequently, no claims can be made regarding differential potency, selectivity, metabolic stability, toxicity, or in vivo performance relative to any comparator. The differentiation evidence in this guide is therefore limited to structural, physicochemical, and supply-chain dimensions. Users requiring biological activity data must commission de novo experimental characterization.

data availability research chemical evidence-based procurement

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide (CAS 57068-47-0): Evidence-Supported Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Hit Expansion and Structure-Activity Relationship (SAR) Library Design

In medicinal chemistry programs exploring N-substituted cyclohexanecarboxamide-oxazole hybrids, this compound serves as a specific chemotype entry representing the 4,5-dimethyloxazole substitution with a cyclohexane ring. Its structural differentiation from the 4-monomethyl analog (CAS 57067-80-8) and the cyclopentane/cyclobutane congeners (CAS 57068-48-1, 57068-38-9) provides a systematic SAR matrix for evaluating the impact of oxazole methylation and cycloalkane ring size on target binding, selectivity, and physicochemical properties [1]. The 97% purity with NMR/HPLC/GC characterization [2] supports its use as a well-defined SAR probe, with the explicit caveat that all biological activity must be experimentally determined de novo given the absence of published data [3].

Synthetic Chemistry: Building Block for Heterocycle-Focused Library Synthesis

The compound can function as a synthetic intermediate or building block for generating more complex heterocyclic systems, leveraging the reactive amide bond and the fully substituted oxazole ring. The 4,5-dimethyl substitution on the oxazole eliminates potential side reactions at positions 4 and 5 (e.g., electrophilic substitution) that could occur with the 4-monomethyl analog (CAS 57067-80-8), potentially offering cleaner reaction profiles in diversification sequences [1]. The available QC documentation supports lot-to-lot consistency required for reproducible synthetic chemistry workflows [2].

Analytical Reference Standard and Method Development

With documented 97% purity and multi-technique analytical characterization (NMR, HPLC, GC) available from Bidepharm [1], this compound can be evaluated as a reference standard for analytical method development targeting this chemotype. Its unique combination of molecular weight (278.39 g/mol), XLogP3 (4.2), and TPSA (46.3 Ų) [2] provides a specific chromatographic retention and ionization profile that distinguishes it from analogs with different cycloalkane ring sizes or oxazole substitution patterns, supporting selectivity validation in HPLC or LC-MS methods designed to resolve members of this compound series.

Physicochemical Property Benchmarking in Drug Discovery Profiling

The compound's computed properties—XLogP3 of 4.2, TPSA of 46.3 Ų, zero HBD, three HBA, and five rotatable bonds [1]—position it within drug-like chemical space and make it suitable as a benchmarking compound for profiling assays that evaluate the relationship between lipophilicity, polar surface area, and non-specific binding, permeability, or solubility within the oxazole-amide chemotype. Its systematic structural differentiation from cyclopentane and cyclobutane analogs enables incremental variation of lipophilicity while holding the H-bond pharmacophore constant, a useful design feature for physicochemical property optimization studies [2].

Quote Request

Request a Quote for N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.